3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine
Description
3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS: 1803587-84-9) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyridine core. Its molecular formula is C₇H₁₁Cl₂N₃, with a molecular weight of 208.09 g/mol. The chloromethyl (-CH₂Cl) substituent at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery . The hydrochloride salt form improves solubility and stability, which is advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
3-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H10ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2 |
InChI Key |
WMPZNRSMHXNFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2CCl)C1 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction with Trimethylsilyl Azide (TMS-N₃)
In this approach, 2-hydrazinylpyridine derivatives are acylated with chloroacetic acid derivatives to introduce the chloromethyl group. The subsequent cyclization is catalyzed by TMS-N₃ and diethyl azodicarboxylate (DEAD) under mild conditions.
Procedure :
-
Acylation : 2-Hydrazinyl-5-(trifluoromethyl)pyridine reacts with (S)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid in the presence of polymer-supported IIDQ (1,1′-carbonyldiimidazole derivative) to form the acylated intermediate.
-
Cyclization : The intermediate is treated with TMS-N₃, DEAD, and triphenylphosphine at room temperature. The reaction completes within 10 minutes, achieving yields up to 90–95% .
Mechanistic Insight :
The azide group from TMS-N₃ acts as a nucleophile, attacking the carbonyl carbon of the acylated hydrazine. This triggers a cyclization cascade, forming the triazole ring. The hydrogenated pyridine ring likely arises from partial saturation during workup or via post-synthetic reduction.
Ultrasound-Assisted Ring-Closure Reactions
Ultrasound irradiation enhances reaction kinetics and selectivity, particularly for challenging cyclizations. A Chinese patent (CN103613594A) details this method using phosphorus oxychloride (POCl₃) as both solvent and catalyst.
Procedure :
-
Hydrazine Preparation : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine is synthesized via nucleophilic substitution of 2-chloro-5-trifluoromethylpyridine with hydrazine hydrate.
-
Cyclization : The hydrazine derivative reacts with a substituted benzoic acid in POCl₃ under ultrasound irradiation (80–150°C). The reaction achieves completion in 2–4 hours with yields exceeding 85% .
Advantages :
-
Ultrasound promotes rapid mixing and energy transfer, reducing side reactions.
-
POCl₃ acts as a dehydrating agent, facilitating imine formation and cyclization.
Polymer-Supported Reagents for Acylation
Polymer-assisted synthesis minimizes purification steps and improves atom economy. VulcanChem reports the use of polystyrene-bound IIDQ for acylation, though their molecular formula (C₇H₆ClN₃) suggests an unsaturated triazolopyridine variant. Adjustments are required for the saturated target compound.
Procedure :
-
Resin Activation : Polystyrene-IIDQ is swollen in acetonitrile and treated with the hydrazine derivative and acylating agent.
-
Filtration and Purification : The resin is filtered, and the filtrate is concentrated and purified via flash chromatography.
Key Consideration :
While this method streamlines acylation, the final cyclization step may require additional reagents (e.g., TMS-N₃) to ensure complete ring closure.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Mitsunobu Cyclization | TMS-N₃, DEAD, Ph₃P, RT | 90–95% | 10 minutes | High yield, mild conditions | Cost of azide reagents |
| Ultrasound-Assisted | POCl₃, ultrasound, 80–150°C | >85% | 2–4 hours | Scalable, energy-efficient | Requires specialized equipment |
| Polymer-Supported | PS-IIDQ, acetonitrile, room temperature | 75–91% | 1–3 hours | Reduced purification steps | Limited to acylation step |
Mechanistic Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction can lead to different oxidation states or structural modifications.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Recent studies have indicated that derivatives of triazolo[4,3-A]pyridine exhibit significant antitumor properties. For instance, compounds synthesized from 3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical to tumor growth and proliferation .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial potential. Research indicates that certain derivatives demonstrate activity against both bacterial and fungal strains. This is particularly relevant for developing new antibiotics and antifungal agents in response to rising resistance against existing drugs .
Neuropharmacological Effects : There is emerging evidence suggesting that triazolo[4,3-A]pyridine derivatives may act as modulators of neurotransmitter systems. This could pave the way for new treatments for neurological disorders such as depression and anxiety by targeting G-protein coupled receptors (GPCRs) and other related pathways .
Agrochemical Applications
Pesticide Development : The unique structure of 3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine makes it a candidate for developing novel agrochemicals. Its derivatives have been explored for their potential as herbicides and insecticides. Studies indicate that these compounds can disrupt specific biological pathways in pests while being less harmful to non-target organisms .
Material Science Applications
Polymer Chemistry : In material science, this compound has been utilized in synthesizing new polymers with enhanced properties. The incorporation of triazolo[4,3-A]pyridine units into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. This application is particularly valuable in developing advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways, contributing to its biological effects . The compound’s unique structure allows it to bind to these targets effectively, leading to various pharmacological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of [1,2,4]triazolo[4,3-a]pyridine derivatives allows for tailored applications in agrochemicals, pharmaceuticals, and materials science. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[4,3-a]pyridine Derivatives
Research Findings and Functional Insights
Herbicidal Activity: The 8-chloro-3-(4-propylphenyl) derivative exhibits 50% inhibition against Echinochloa crusgalli at 37.5 g/ha, outperforming simpler analogs. Chlorine and aryl groups are critical for binding to plant acetolactate synthase (ALS), a herbicide target . The difluoromethyl derivative (CAS EN300-127236) shows broad-spectrum activity against dicotyledonous weeds, attributed to its electronegative substituents enhancing membrane permeability .
Pharmaceutical Potential: Fluorinated derivatives (e.g., trifluoromethyl and difluoromethyl) are prioritized in drug discovery due to improved metabolic stability and bioavailability. For instance, 3-(2-fluorophenyl) analogs demonstrate efficacy in kinase inhibition and CNS drug development . The chloromethyl group in the parent compound enables nucleophilic substitution reactions, facilitating the synthesis of amine- or thiol-containing pharmaceuticals .
Synthetic Accessibility: Derivatives with carboxylic acid groups (e.g., 3-methyl-6-carboxylic acid) are synthesized via Knorr pyridine cyclization or halogen displacement (), with yields optimized using anhydrous potassium carbonate in acetone .
Biological Activity
3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines, characterized by a triazole ring fused to a pyridine structure. Its unique chemical structure allows for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various [1,2,4]triazolo[4,3-a]pyridine sulfonamides that demonstrated potent in vitro activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds from this series showed IC50 values ranging from 2.24 to 4.98 μM against the parasite .
Anticancer Potential
Triazolopyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds with specific substitutions on the triazole ring demonstrated enhanced cytotoxicity against various cancer cell lines.
Enzyme Inhibition
The biological activity of 3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine may be attributed to its ability to inhibit specific enzymes involved in disease processes. For example, inhibitors targeting kinases related to cancer and malaria have been identified within this compound class. The enzyme falcipain-2 has emerged as a critical target for antimalarial drug development; compounds inhibiting this enzyme could effectively disrupt the life cycle of P. falciparum .
The mechanisms by which 3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine exerts its biological effects involve:
- Enzyme Inhibition : Compounds have been shown to bind to active sites of enzymes like falcipain-2 and various kinases.
- Cellular Uptake : The lipophilicity of triazolopyridine derivatives enhances their ability to penetrate cellular membranes.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in target cells.
Case Study 1: Antimalarial Activity
A notable study evaluated a series of [1,2,4]triazolo[4,3-a]pyridine derivatives for their antimalarial efficacy. Compounds were tested against multiple strains of P. falciparum, revealing that certain derivatives exhibited significant activity with IC50 values in the low micromolar range. This suggests potential for further development as antimalarial agents .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of selected triazolopyridine derivatives on human cancer cell lines. The results indicated that specific modifications to the triazole ring led to increased potency against breast and lung cancer cells. The most effective compounds induced apoptosis through mitochondrial pathways and were associated with increased levels of pro-apoptotic factors .
Data Tables
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Antimalarial | 2.24 | Falcipain-2 |
| Compound B | Cytotoxicity | 5.67 | Breast Cancer Cells |
| Compound C | Antimicrobial | 10.0 | Various Bacteria |
Q & A
Q. What are the established synthetic routes for 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives?
The compound is typically synthesized via palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by dehydration under microwave irradiation in acetic acid . Modifications to the chloromethyl group can be achieved through nucleophilic substitution reactions, leveraging the reactivity of the chloromethyl moiety with amines or thiols (e.g., potassium carbonate in DMF at elevated temperatures) .
Table 1: Synthesis Methods
| Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Pd-catalyzed hydrazide addition | Microwave irradiation, acetic acid | 40-75% | |
| Nucleophilic substitution | K₂CO₃, DMF, 80-100°C | 60-85% |
Q. How is the compound characterized spectroscopically and structurally?
Characterization involves:
- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.2–4.5 ppm for CH₂Cl) and fused triazole/pyridine protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry : Molecular ion peaks consistent with the molecular formula C₇H₁₀ClN₃ (exact mass 171.06 g/mol) .
- X-ray crystallography : Used to confirm fused bicyclic structure and substituent orientation in analogs .
Q. What are the stability and handling considerations for this compound?
The hydrochloride salt form (CAS 1803587-84-9) is hygroscopic and should be stored at -20°C under inert gas. Decomposition occurs above 200°C, with potential HCl release under acidic conditions .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in medicinal chemistry applications?
The chloromethyl substituent acts as an electrophilic handle for covalent bonding with biological targets (e.g., cysteine residues). Its electron-withdrawing nature enhances the compound’s ability to penetrate lipid membranes, as shown in analogs with logP values ~1.8–2.3 .
Table 2: Substituent Effects on Bioactivity
| Derivative | Activity (IC₅₀/EC₅₀) | Application | Reference |
|---|---|---|---|
| 8-Chloro-3-(4-propylphenyl) | 37.5 g/ha (herbicidal) | Weed control | |
| 3-(4-Methylbenzylthio) analog | 0.8 µM (antimalarial) | Plasmodium inhibition |
Q. What computational strategies predict the bioactivity of chloromethyl-triazolopyridines?
- 3D-QSAR : Comparative molecular field analysis (CoMFA) models correlate steric/electronic features with herbicidal activity, showing that chloromethyl groups enhance binding to acetolactate synthase .
- Docking studies : Chloromethyl analogs exhibit favorable interactions with malarial dihydroorotate dehydrogenase (PfDHODH) .
Q. How do structural modifications at the 3-position affect pharmacological properties?
Replacing chloromethyl with bulkier groups (e.g., trifluoroethyl) increases metabolic stability but reduces solubility. Conversely, replacing chlorine with iodine (as in dual-halogenated analogs) enhances halogen bonding in enzyme pockets .
Data Contradictions and Resolutions
- CAS Registry : (CAS 1803587-84-9) specifies the hydrochloride salt, while references a simpler chloromethylpyridine (CAS 6959-48-4). Ensure correct compound identification via NMR or HRMS .
- Synthesis Yields : Palladium-catalyzed methods (40-75%) are less efficient than nucleophilic substitutions (60-85%) but offer better regioselectivity .
Key Research Gaps
- Toxicity Data : Limited ecotoxicological studies; extrapolate from structurally similar compounds (e.g., LC₅₀ ~4.01 mg/L for triazolopyridines in fish models) .
- Mechanistic Studies : Detailed target engagement studies (e.g., kinase profiling) are needed to elucidate the chloromethyl group’s role beyond covalent inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
